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molecular formula C20H20O7 B1683788 BNC105 CAS No. 945771-74-4

BNC105

Cat. No. B1683788
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198466B2

Procedure details

To a stirred solution of 2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran (20 mg, 0.042 mmol), methyl-boronic acid (40 mg, 0.67 mmol), in 1,4-dioxane (2 mL) at 90° C. was added tetiakis-triphenylphosphine palladium (11 mg, 0.01 mmol) followed by the addition of a solution of sodium bicarbonate (40 mg, 0.48 mmol) in distilled water (0.5 mL). The reaction mixture turned red after 5 minutes. After 2 hours (tlc) the reaction mixture was brought to room temperature and was added saturated ammonium chloride (2 mL) and diluted with dichloromethane (20 mL). The organic layer was separated and washed with water, dried over magnesium sulfate and the solvent was removed by distillation under vacuum. The residue was purified by PTLC (eluent=Dichloromethane/Methanol, 1:1) to give the title compound (actate cleaved during reaction) as a fluffy white solid; (3 mg, 19%).
Name
2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetiakis-triphenylphosphine palladium
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:3][C:4]2[C:24]([O:25]C(=O)C)=[C:23](OC)[CH:22]=[CH:21][C:5]=2[C:6]=1[C:7](=[O:20])[C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([O:16][CH3:17])=[C:10]([O:18][CH3:19])[CH:9]=1.[CH3:31]B(O)O.[C:35](=[O:38])(O)[O-].[Na+].[Cl-].[NH4+]>O1CCOCC1.O.ClCCl>[CH3:31][C:2]1[O:3][C:4]2[C:24]([OH:25])=[C:23]([O:38][CH3:35])[CH:22]=[CH:21][C:5]=2[C:6]=1[C:7](=[O:20])[C:8]1[CH:9]=[C:10]([O:18][CH3:19])[C:11]([O:16][CH3:17])=[C:12]([O:14][CH3:15])[CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-Bromo-7-acetoxy-3-(3,4,5-trimethoxybenzoyl)-6-methoxybenzofuran
Quantity
20 mg
Type
reactant
Smiles
BrC=1OC2=C(C1C(C1=CC(=C(C(=C1)OC)OC)OC)=O)C=CC(=C2OC(C)=O)OC
Name
Quantity
40 mg
Type
reactant
Smiles
CB(O)O
Name
tetiakis-triphenylphosphine palladium
Quantity
11 mg
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours (tlc) the reaction mixture was brought to room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by PTLC (eluent=Dichloromethane/Methanol, 1:1)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC=1OC2=C(C1C(C1=CC(=C(C(=C1)OC)OC)OC)=O)C=CC(=C2O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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